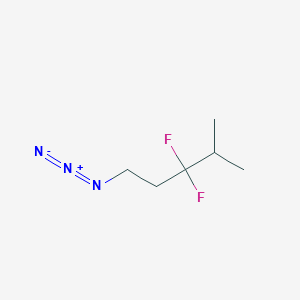

1-Azido-3,3-difluoro-4-methylpentane

Description

Properties

IUPAC Name |

1-azido-3,3-difluoro-4-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N3/c1-5(2)6(7,8)3-4-10-11-9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEUBBZIIRCWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN=[N+]=[N-])(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Azido-3,3-difluoro-4-methylpentane typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-bromo-3,3-difluoro-4-methylpentane, reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Chemical Reactions Analysis

1-Azido-3,3-difluoro-4-methylpentane undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.

Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include sodium azide for substitution, lithium aluminum hydride for reduction, and copper catalysts for cycloaddition. Major products formed from these reactions include substituted pentanes, amines, and triazoles.

Scientific Research Applications

1-Azido-3,3-difluoro-4-methylpentane has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling and tracking purposes.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Azido-3,3-difluoro-4-methylpentane exerts its effects depends on the specific reaction or application. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Fluorine Substitution: The difluoro group in the target compound may offer intermediate polarity and stability compared to trifluoro analogs (e.g., 5c) or non-fluorinated azides (e.g., compound 56) .

- Branching : The 4-methylpentane backbone contrasts with dimethylbutane (compound 56) or linear PEG chains (), affecting steric hindrance and solubility.

Reactivity Insights :

Physical and Spectroscopic Properties

Comparative Analysis :

Functional Differences :

- The target’s difluoro-methyl substitution may balance lipophilicity and stability, making it suitable for materials science or medicinal chemistry.

- Unlike PEGylated azides (), the branched pentane backbone could reduce crystallinity, aiding in solvent compatibility.

Q & A

Q. What are the recommended synthetic routes for 1-Azido-3,3-difluoro-4-methylpentane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or azide-transfer reactions. For example, substituting a halogenated precursor (e.g., 1-chloro-3,3-difluoro-4-methylpentane) with sodium azide in a polar aprotic solvent like DMF at 60–80°C. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of precursor to NaN₃) and reaction time (12–24 hours). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product. Monitor purity using GC-MS or HPLC .

Q. How should researchers handle the azide group in 1-Azido-3,3-difluoro-4-methylpentane to ensure laboratory safety?

Methodological Answer: Azides are shock-sensitive and thermally unstable. Use blast shields, remote handling tools, and small-scale reactions (<1 g). Store in inert atmospheres at low temperatures (2–8°C). Avoid metal catalysts or sudden temperature changes. Refer to institutional Chemical Hygiene Plans (e.g., OSHA guidelines) for spill protocols and emergency procedures. Conduct safety training with 100% compliance on hazard exams before experimentation .

Q. What spectroscopic techniques are most effective for characterizing 1-Azido-3,3-difluoro-4-methylpentane?

Methodological Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -100 to -120 ppm for CF₂ groups). ¹H NMR confirms methyl and backbone proton environments.

- IR : Strong azide stretch at ~2100–2200 cm⁻¹.

- MS : High-resolution ESI-MS or EI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validate data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How do the difluoro substituents influence the electronic structure and reactivity of 1-Azido-3,3-difluoro-4-methylpentane compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity induces strong inductive effects, polarizing adjacent bonds and stabilizing transition states. Use DFT calculations (e.g., Gaussian or ORCA) to map electron density and frontier molecular orbitals. Compare reaction rates with non-fluorinated analogs in SN2 or cycloaddition reactions. Fluorine’s steric effects may also alter regioselectivity. Experimental kinetics (stopped-flow techniques) paired with computational modeling can quantify these effects .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing 1-Azido-3,3-difluoro-4-methylpentane?

Methodological Answer:

- Iterative Analysis : Re-run spectra under varied conditions (e.g., solvent, temperature) to identify artifacts.

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR peaks with computed spectra (e.g., using VEDA or ADF).

- Crystallography : If crystalline, X-ray diffraction provides definitive structural confirmation.

- Error Analysis : Quantify instrument precision and signal-to-noise ratios to assess data reliability .

Q. What computational models predict the thermal stability and decomposition pathways of 1-Azido-3,3-difluoro-4-methylpentane?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) paired with Arrhenius kinetics to model decomposition temperatures.

- Pathway Prediction : Reactive molecular dynamics (ReaxFF) or ab initio methods (CASSCF) simulate bond cleavage sequences.

- Hazard Assessment : Combine computational results with differential scanning calorimetry (DSC) to identify exothermic thresholds. Publish findings in risk-assessment frameworks for academic and industrial collaboration .

Q. How can researchers design experiments to study the stereoelectronic effects of fluorine in azide-mediated reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. deuterated analogs.

- Solvent Polarity Studies : Test reactivity in solvents of varying dielectric constants to isolate electronic vs. steric contributions.

- In Situ Spectroscopy : Use Raman or UV-Vis to monitor intermediate formation in real time.

Publish protocols in line with advanced biochemistry lab standards (e.g., inquiry-based modules from CHEM 4203) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

- Parameter Refinement : Adjust basis sets (e.g., from 6-31G* to def2-TZVP) in DFT calculations.

- Conformational Sampling : Use molecular dynamics (MD) to explore non-equilibrium geometries.

- Error Margins : Statistically compare experimental and computational data (e.g., t-tests for bond length/angle deviations).

Document contradictions transparently and propose mechanistic hypotheses for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.